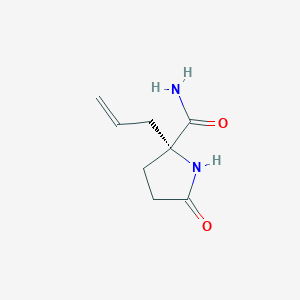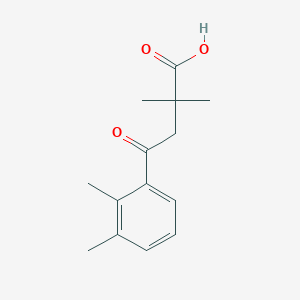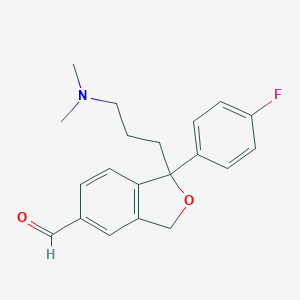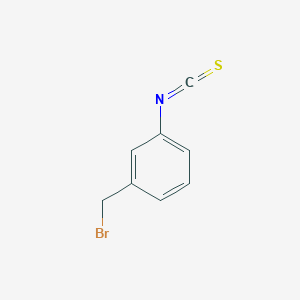
3-(Bromomethyl)phenyl isothiocyanate
Overview
Description
“3-(Bromomethyl)phenyl isothiocyanate” is a hetero-bifunctional linker . It is specially used for the quaternisation of pyridyl-nitrogen in order to introduce an amine or thiol reactive group . It is also a synthetic building block for the preparation of fluorescent labels .
Synthesis Analysis
This compound is a reagent type: cross-linking reagent . It has been used in the synthesis of various compounds .
Molecular Structure Analysis
The empirical formula of “3-(Bromomethyl)phenyl isothiocyanate” is C8H6BrNS . Its molecular weight is 228.11 .
Chemical Reactions Analysis
“3-(Bromomethyl)phenyl isothiocyanate” is known for its antimicrobial activity against human infections . It is used as a hetero-bifunctional linker for the quaternisation of pyridyl-nitrogen to introduce an amine or thiol reactive group .
Physical And Chemical Properties Analysis
“3-(Bromomethyl)phenyl isothiocyanate” has a melting point of 35-38°C . It is soluble in chloroform at 0.1 g/mL, appearing clear and very faintly brownish-yellow .
Scientific Research Applications
Cross-Linking Reagent in Material Science
3-(Bromomethyl)phenyl isothiocyanate: is used as a cross-linking reagent due to its bifunctional nature. It can introduce amine or thiol reactive groups, which are pivotal in creating complex polymers and enhancing material properties like stability and durability .
Synthesis of Fluorescent Labels in Biochemistry
This compound serves as a synthetic building block for fluorescent labels. These labels are crucial in biochemistry for tracking and observing biological molecules in various research applications, including studying disease pathways and drug delivery mechanisms .
Antimicrobial and Anti-inflammatory Research
Isothiocyanates, including 3-(Bromomethyl)phenyl isothiocyanate , exhibit antimicrobial and anti-inflammatory properties. They are studied for their potential use in developing new treatments for infections and inflammatory diseases .
Anticancer Properties Exploration
Research into isothiocyanates has shown that they possess anticancer properties3-(Bromomethyl)phenyl isothiocyanate is being explored for its potential use in cancer treatment, particularly in targeted therapy and as a part of drug design .
Chemical Synthesis of Heterocyclic Compounds
In synthetic chemistry, 3-(Bromomethyl)phenyl isothiocyanate is used to synthesize heterocyclic compounds. These compounds are fundamental in developing pharmaceuticals and agrochemicals due to their diverse biological activities .
Development of Organic Electronics
The compound is also involved in the synthesis of thiophene derivatives, which are essential materials in organic electronics. They are used in organic light-emitting diodes, field-effect transistors, and organic photovoltaics, contributing to advancements in flexible and wearable technology .
Quaternization of Pyridyl-Nitrogen
It acts as a linker for the quaternization of pyridyl-nitrogen. This reaction is significant in medicinal chemistry as it allows for the introduction of nitrogen-containing rings, which are common in many drug molecules .
Antibacterial and Antifungal Applications
Lastly, 3-(Bromomethyl)phenyl isothiocyanate -derived compounds have been analyzed for their antibacterial and antifungal activities. They show promise in combating Gram-negative bacteria and fungal pathogens, which is crucial in the fight against antibiotic-resistant strains .
Mechanism of Action
Target of Action
The primary target of 3-(Bromomethyl)phenyl isothiocyanate is pyridyl-nitrogen . This compound acts as a hetero-bifunctional linker, specifically for the quaternisation of pyridyl-nitrogen, in order to introduce an amine or thiol reactive group .
Mode of Action
3-(Bromomethyl)phenyl isothiocyanate interacts with its target, pyridyl-nitrogen, through a process known as quaternisation . This interaction introduces an amine or thiol reactive group, which can further react with other molecules .
Result of Action
The result of the action of 3-(Bromomethyl)phenyl isothiocyanate is the introduction of an amine or thiol reactive group . This allows the compound to serve as a building block for the preparation of fluorescent labels .
Safety and Hazards
This compound is considered hazardous. It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, and STOT SE 3 . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, use only under a chemical fume hood, avoid breathing mist/vapors/spray, and avoid ingestion .
properties
IUPAC Name |
1-(bromomethyl)-3-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUFZEMMKGWNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437548 | |
| Record name | 3-(Bromomethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)phenyl isothiocyanate | |
CAS RN |
155863-31-3 | |
| Record name | 1-(Bromomethyl)-3-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155863-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromomethyl)phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine](/img/structure/B118846.png)
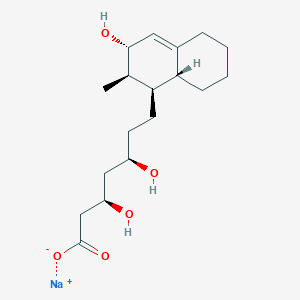
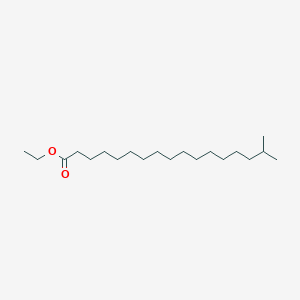

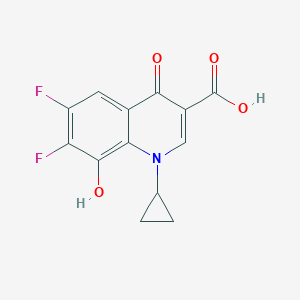
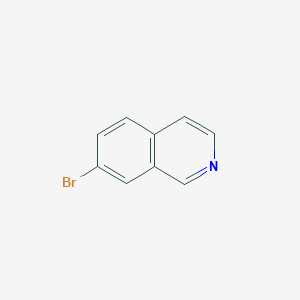

![(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid](/img/structure/B118870.png)


